molecular formula C12H17NO4 B13605854 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)-

1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)-

Cat. No.: B13605854
M. Wt: 239.27 g/mol
InChI Key: MTHAXZWAGMSROH-UHFFFAOYSA-N
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Description

1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- is a compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an amino-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-amino-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H17NO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,13H2,1-4H3

InChI Key

MTHAXZWAGMSROH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

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